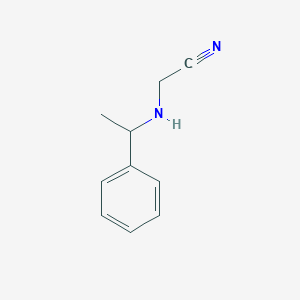

(alpha-Methylbenzylamino)acetonitrile

Description

Properties

Molecular Formula |

C10H12N2 |

|---|---|

Molecular Weight |

160.22 g/mol |

IUPAC Name |

2-(1-phenylethylamino)acetonitrile |

InChI |

InChI=1S/C10H12N2/c1-9(12-8-7-11)10-5-3-2-4-6-10/h2-6,9,12H,8H2,1H3 |

InChI Key |

AYJLTTDSQKOMPO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)NCC#N |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and stereochemistry of (alpha-Methylbenzylamino)acetonitrile

Technical Monograph: Stereochemical Control and Synthetic Utility of ( -Methylbenzylamino)acetonitrile

Executive Summary

(

Chemical Identity and Structural Analysis[1][2][3]

The molecule consists of a secondary amine core linking a chiral 1-phenylethyl group to an achiral cyanomethyl group. The stereochemical value lies entirely within the benzylic carbon.

| Property | Data |

| IUPAC Name | 2-[(1-phenylethyl)amino]acetonitrile |

| Common Name | ( |

| Molecular Formula | |

| Molecular Weight | 160.22 g/mol |

| CAS Number | 3009-97-0 (Racemic) / Specific enantiomers vary |

| Physical State | Colorless to pale yellow oil (often solidifies upon cooling/purification) |

| Solubility | Soluble in DCM, EtOAc, MeOH; sparingly soluble in water |

Stereochemical Configuration

The compound exists as two enantiomers,

-

Key Feature: The nitrogen atom is pyramidal but undergoes rapid inversion; however, the adjacent chiral carbon locks the overall molecular topology, allowing it to act as a chiral resolving agent.

Figure 1: Functional group connectivity highlighting the chiral center's proximity to the reactive amine.

Synthetic Methodology: Modified Strecker Protocol

The most robust synthesis involves the condensation of

Reaction Mechanism

The reaction proceeds via the formation of a hemiaminal or iminium intermediate, followed by nucleophilic attack by the cyanide ion.

Figure 2: Strecker synthesis pathway. The stereocenter on the amine remains undisturbed.

Experimental Protocol

Safety Alert: This protocol involves Sodium Cyanide (NaCN).[1][2] It must be performed in a high-efficiency fume hood. Never acidify the waste stream until fully quenched (oxidized).

Reagents:

-

-(-)-

-

Formaldehyde (37% aq. solution, 1.1 equiv)

-

Sodium Cyanide (1.1 equiv)

-

Sodium Bisulfite (

, 1.1 equiv) -

Solvent: Water/Methanol (1:1)

Step-by-Step Procedure:

-

Bisulfite Adduct Formation: In a round-bottom flask, dissolve

(1.1 equiv) in water. Add Formaldehyde solution (1.1 equiv) dropwise at -

Amine Addition: Add

- -

Cyanation: Add Sodium Cyanide (1.1 equiv) dissolved in a minimum amount of water.

-

Reaction: Stir the mixture at room temperature for 4–6 hours. The product, being less soluble in the aqueous brine, will separate as an oil or precipitate.

-

Workup:

-

Extract the reaction mixture with Ethyl Acetate (

). -

Wash the combined organic layers with saturated

(to remove trace acid) and Brine. -

Dry over anhydrous

and concentrate under reduced pressure.

-

-

Purification: The crude oil is often sufficiently pure (

). If necessary, purify via bulb-to-bulb distillation (high vacuum) or silica gel chromatography (Hexanes/EtOAc).

Spectroscopic Characterization

Verification of the structure requires confirming the presence of the nitrile handle and the integrity of the chiral benzylic system.

Nuclear Magnetic Resonance (NMR) Data

Solvent:

| Proton ( | Multiplicity | Integral | Assignment | |

| 7.20 – 7.40 | Multiplet | 5H | Phenyl ring protons | |

| 3.95 | Quartet ( | 1H | Benzylic methine (Chiral center) | |

| 3.35 | Singlet (or AB q) | 2H | Acetonitrile methylene | |

| 1.40 | Doublet ( | 3H | Methyl group | |

| 1.80 | Broad Singlet | 1H | Amine proton (exchangeable) |

Infrared Spectroscopy (FT-IR)

- Stretch: Distinct weak-to-medium band at 2220–2250 cm⁻¹ .

- Stretch: Weak band around 3300–3350 cm⁻¹ .

-

Aromatic

: 3030–3060 cm⁻¹.

Applications in Drug Development

The primary utility of (

Synthesis of Chiral 1,2-Diamines

Reduction of the nitrile group (using

-

Pathway:

-

Utility: This diamine is a precursor to chiral piperazines and is used to resolve racemic carboxylic acids via diastereomeric salt formation.

Stereochemical Stability

Unlike

References

-

Strecker Synthesis Overview: Organic Chemistry Portal. "Strecker Synthesis." [Link]

-

General Nitrile Synthesis Protocol (Analogous Diethylamine Procedure): Allen, C. F. H.; VanAllan, J. A. "Diethylaminoacetonitrile."[1] Organic Syntheses, Coll.[1][2][3] Vol. 3, p. 275 (1955). [Link]

-

Physical Data & Identity (PubChem): National Center for Biotechnology Information. "PubChem Compound Summary for CID 363989, 2-(Phenethylamino)-2-phenyl-acetonitrile" (Structural Analog Reference). [Link][4][5]

-

Chiral Amine Synthesis Context: Robinson, J. C.; Snyder, H. R.[3] "

-Phenylethylamine." Organic Syntheses, Coll.[1][2][3] Vol. 3, p. 717 (1955). [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 2-(Phenethylamino)-2-phenyl-acetonitrile | C16H16N2 | CID 363989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(Phenethylamino)-2-phenyl-acetonitrile | C16H16N2 | CID 363989 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermodynamic Stability of Alpha-Aminonitriles Derived from Methylbenzylamine

Introduction: The Centrality of Alpha-Aminonitriles in Synthesis and Drug Discovery

Alpha-aminonitriles are a pivotal class of organic compounds, distinguished by the presence of both an amino and a nitrile group on the same carbon atom.[1] Their significance is deeply rooted in their role as immediate precursors to alpha-amino acids, the fundamental constituents of proteins, via the venerable Strecker synthesis.[1][2][3] This classic multicomponent reaction, involving an aldehyde or ketone, an amine, and a cyanide source, provides a direct and efficient pathway to these crucial intermediates.[1][3] Beyond their foundational role in amino acid synthesis, alpha-aminonitriles are integral to the development of pharmaceuticals and agrochemicals. Notably, N-acylated alpha-aminonitriles have emerged as a significant class of mechanism-based inhibitors for serine and cysteine proteases, rendering them a key focus in modern drug discovery.

The thermodynamic stability of alpha-aminonitriles is a critical parameter that governs their formation, isolation, and subsequent reactivity. The reversible nature of the Strecker synthesis implies that the alpha-aminonitrile exists in equilibrium with its starting materials. Understanding and controlling this equilibrium is paramount for optimizing synthetic yields and for designing stable, effective therapeutic agents. This guide provides an in-depth exploration of the thermodynamic principles governing the stability of alpha-aminonitriles, with a specific focus on derivatives of methylbenzylamine, a chiral amine frequently employed in asymmetric synthesis.

I. The Thermodynamic Landscape of Alpha-Aminonitrile Formation: An Equilibrium-Driven Process

The formation of an alpha-aminonitrile is a reversible process, characterized by a dynamic equilibrium between the starting materials (aldehyde/ketone, amine, and cyanide) and the product. The overall reaction can be dissected into two key equilibria: the formation of an iminium ion from the aldehyde and amine, and the subsequent nucleophilic addition of cyanide to this electrophilic intermediate.

The position of this equilibrium, and thus the thermodynamic stability of the alpha-aminonitrile, is dictated by the change in Gibbs free energy (ΔG) of the reaction. The relationship between ΔG, enthalpy (ΔH), and entropy (ΔS) is given by the fundamental equation:

ΔG = ΔH - TΔS

-

Enthalpy (ΔH): This term reflects the change in bond energies during the reaction. The formation of new, stable sigma bonds in the alpha-aminonitrile product generally contributes to a negative (exothermic) enthalpy change, favoring product formation.

-

Entropy (ΔS): This term represents the change in the degree of disorder of the system. The condensation of three reactant molecules into one product molecule typically results in a decrease in entropy (a negative ΔS), which is thermodynamically unfavorable.

-

Temperature (T): The temperature at which the reaction is conducted plays a crucial role in determining the influence of the entropy term.

The thermodynamic stability of the alpha-aminonitrile is therefore a delicate balance between the favorable enthalpic contribution from bond formation and the unfavorable entropic cost of assembling the molecule.

II. Probing Thermodynamic Stability: Key Experimental and Computational Methodologies

A quantitative understanding of the thermodynamic stability of alpha-aminonitriles necessitates the use of precise analytical techniques. Both experimental and computational approaches provide invaluable insights into the equilibrium constants and thermodynamic parameters of the system.

A. Experimental Approaches

1. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Equilibrium Constant Determination

NMR spectroscopy is a non-invasive and highly quantitative technique for studying chemical equilibria in solution.[4] By monitoring the concentrations of reactants and products at equilibrium, the equilibrium constant (Keq) can be directly determined.

Experimental Protocol: NMR Titration for Keq Determination [5]

-

Sample Preparation:

-

Prepare a stock solution of the aldehyde (e.g., benzaldehyde) of known concentration in a suitable deuterated solvent (e.g., CDCl3).

-

Prepare a series of NMR tubes, each containing a fixed concentration of the aldehyde.

-

Prepare a stock solution of methylbenzylamine of known concentration.

-

Prepare a stock solution of a cyanide source (e.g., trimethylsilyl cyanide, TMSCN) of known concentration. Note: Exercise extreme caution when handling cyanide-containing reagents.

-

-

Titration:

-

To each NMR tube containing the aldehyde, add increasing equivalents of methylbenzylamine and a constant, slight excess of TMSCN.

-

Allow the reactions to reach equilibrium. The time to reach equilibrium should be determined in a preliminary kinetic experiment.

-

-

Data Acquisition:

-

Acquire ¹H NMR spectra for each sample.

-

Identify distinct, well-resolved signals corresponding to the aldehyde, the imine intermediate, and the alpha-aminonitrile product.

-

-

Data Analysis:

-

Integrate the signals corresponding to each species. The concentration of each species is directly proportional to its integral value.[4]

-

Calculate the equilibrium concentrations of the reactants and the product.

-

Determine the equilibrium constant (Keq) using the following equation:

Keq = [alpha-Aminonitrile] / ([Aldehyde] * [Methylbenzylamine] * [Cyanide])

-

-

Thermodynamic Parameter Calculation:

-

Repeat the experiment at various temperatures.

-

Construct a van't Hoff plot (ln(Keq) vs. 1/T).

-

The enthalpy (ΔH°) and entropy (ΔS°) of the reaction can be determined from the slope (-ΔH°/R) and the y-intercept (ΔS°/R) of the van't Hoff plot, respectively. The Gibbs free energy (ΔG°) can then be calculated at a given temperature using the equation ΔG° = -RTln(Keq).

-

2. Isothermal Titration Calorimetry (ITC): Direct Measurement of Enthalpy Changes

ITC is a powerful technique that directly measures the heat changes associated with a chemical reaction, providing a direct determination of the reaction enthalpy (ΔH).[6][7]

Experimental Protocol: ITC for ΔH Determination

-

Sample Preparation:

-

Prepare a solution of the aldehyde in a suitable buffer in the ITC sample cell.

-

Prepare a solution of methylbenzylamine and the cyanide source in the same buffer in the injection syringe.

-

-

Titration:

-

Inject small aliquots of the amine/cyanide solution into the aldehyde solution in the sample cell at a constant temperature.

-

-

Data Acquisition:

-

The ITC instrument measures the heat released or absorbed after each injection.

-

-

Data Analysis:

-

The resulting data is a plot of heat change per injection versus the molar ratio of the reactants.

-

Fitting this data to a suitable binding model allows for the determination of the equilibrium constant (Keq), the stoichiometry of the reaction (n), and the enthalpy of reaction (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the relationships ΔG = -RTln(Keq) and ΔG = ΔH - TΔS.[7]

-

B. Computational Chemistry: In Silico Insights into Stability

Computational methods, particularly Density Functional Theory (DFT), have become indispensable for predicting and understanding the thermodynamic properties of molecules.[8][9][10][11] These methods can provide valuable insights into the relative stabilities of different conformations and the overall thermodynamics of a reaction.

Computational Protocol: DFT Calculations for Thermodynamic Parameters

-

Model Building:

-

Construct 3D models of the reactants (e.g., benzaldehyde, methylbenzylamine, HCN) and the alpha-aminonitrile product.

-

-

Geometry Optimization:

-

Perform geometry optimization calculations for all species using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*). This will find the lowest energy conformation for each molecule.

-

-

Frequency Calculations:

-

Perform frequency calculations on the optimized geometries to confirm that they are true minima on the potential energy surface (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

-

Energy Calculations:

-

Calculate the electronic energies of the optimized structures.

-

-

Thermodynamic Parameter Calculation:

-

From the output of the frequency calculations, the enthalpy (H) and Gibbs free energy (G) of each species can be determined at a given temperature and pressure.

-

The reaction enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) can then be calculated by taking the difference between the sum of the thermodynamic properties of the products and the sum of the thermodynamic properties of the reactants.[12][13]

-

III. The Influence of the Methylbenzylamine Moiety: Steric and Electronic Effects on Stability

The structure of the amine component in the Strecker synthesis has a profound impact on the thermodynamic stability of the resulting alpha-aminonitrile. The methylbenzylamine group introduces specific steric and electronic features that modulate the equilibrium position.

A. Steric Effects

The bulky nature of the methylbenzyl group can introduce steric hindrance in the alpha-aminonitrile product. This steric strain can destabilize the product relative to the starting materials, shifting the equilibrium to the left. The degree of this destabilization will depend on the nature of the aldehyde or ketone used. For instance, a sterically demanding ketone will lead to a more crowded and less stable alpha-aminonitrile compared to a less hindered aldehyde.

B. Electronic Effects

The benzyl group is generally considered to be weakly electron-withdrawing through an inductive effect, while the methyl group is electron-donating. The overall electronic effect of the methylbenzyl group will influence the basicity of the nitrogen atom and the stability of the iminium ion intermediate. A more basic amine will generally lead to a more favorable formation of the iminium ion. The electronic nature of the substituents on the aromatic ring of the methylbenzylamine can further tune these effects. Electron-donating groups will increase the basicity of the nitrogen, while electron-withdrawing groups will decrease it.

The interplay of these steric and electronic effects determines the overall thermodynamic stability of the alpha-aminonitrile. For a given aldehyde, the equilibrium constant for the formation of the alpha-aminonitrile will be influenced by the specific isomer of methylbenzylamine used (e.g., (R)- or (S)-enantiomer, and the position of the methyl group on the benzyl ring).

IV. Data Presentation and Interpretation

To facilitate the comparison of thermodynamic data for different alpha-aminonitriles, the results should be summarized in a clear and structured format.

Table 1: Thermodynamic Parameters for the Formation of an Alpha-Aminonitrile Derived from Benzaldehyde and Methylbenzylamine (Illustrative Data)

| Parameter | Value | Units | Method |

| Keq | 150 | M⁻² | ¹H NMR |

| ΔG° | -12.4 | kJ/mol | ¹H NMR |

| ΔH° | -25.0 | kJ/mol | ITC |

| ΔS° | -42.3 | J/(mol·K) | Calculated |

This table presents hypothetical data for illustrative purposes. The actual values would need to be determined experimentally or computationally.

V. Visualizing the Thermodynamic Landscape

Diagrams are essential for visualizing the relationships between different species in the equilibrium and the factors influencing the thermodynamic stability.

Caption: The reversible reaction pathway for the formation of an alpha-aminonitrile, highlighting the central iminium ion intermediate.

Caption: Key thermodynamic and structural factors influencing the stability of alpha-aminonitriles.

Conclusion

The thermodynamic stability of alpha-aminonitriles derived from methylbenzylamine is a multifaceted property governed by a delicate interplay of enthalpic and entropic factors, as well as the steric and electronic characteristics of the constituent molecules. A thorough understanding of this stability is crucial for the rational design of synthetic routes and the development of novel therapeutics. The experimental and computational methodologies outlined in this guide provide a robust framework for quantifying the thermodynamic parameters of these important chemical entities, enabling researchers to predict and control their behavior in various chemical and biological systems.

References

-

Conformational Stability of 3-aminopropionitrile: DFT and Ab initio Calculations. (2024). ResearchGate. [Link]

-

Conformational Stability of 3-aminopropionitrile: DFT and Ab initio Calculations. (2024). PubMed. [Link]

-

Equilibrium of α-aminoacetonitrile formation from formaldehyde, hydrogen cyanide and ammonia in aqueous solution: Industrial and prebiotic significance. (2025). ResearchGate. [Link]

-

Thermodynamics of Strecker synthesis in hydrothermal systems. (n.d.). PubMed. [Link]

-

Step by Step Strecker Amino Acid Synthesis from Ab Initio Prebiotic Chemistry. (2021). ResearchGate. [Link]

-

The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. (2018). PMC. [Link]

-

Organocatalytic Synthesis of α-Aminonitriles: A Review. (n.d.). MDPI. [Link]

-

One‐Pot Synthesis of α‐Amino Nitrile Units through Alkylative Strecker Cyanation from Formamides. (n.d.). ResearchGate. [Link]

-

How can one determine equilibrium constant of a reaction by 1H NMR spectroscopy?. (2023). ResearchGate. [Link]

-

Strecker amino acid synthesis. (n.d.). Wikipedia. [Link]

-

Understanding Titan's Prebiotic Chemistry: Synthesizing Amino Acids Through Aminonitrile Alkaline Hydrolysis. (2024). ACS Publications. [Link]

-

Enantiomeric Excesses of Aminonitrile Precursors Determine the Homochirality of Amino Acids. (2023). The Journal of Physical Chemistry Letters. [Link]

-

DFT-Based Calculation of the Redox Potential of Symmetric Aminoquinones. (2024). Graz University of Technology. [Link]

-

Determining the Role of Calorimetry through Chemical Analysis. (n.d.). Longdom Publishing. [Link]

-

REACTION CALORIMETRY IN MICROREACTORS: FAST REACTION SCREENING AND PROCESS DESIGN. (n.d.). ICEC. [Link]

-

NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry, 3rd Edition. (n.d.). Wiley. [Link]

-

Strecker Synthesis. (n.d.). Master Organic Chemistry. [Link]

-

Calorimetry: Crash Course Chemistry #19. (2013). YouTube. [Link]

-

α-Aminonitrile synthesis by substitution. (n.d.). Organic Chemistry Portal. [Link]

-

Calorimetry. (n.d.). ResearchGate. [Link]

-

α-Aminonitrile synthesis by cyanation. (n.d.). Organic Chemistry Portal. [Link]

-

The Strecker Synthesis of Amino Acids. (2018). Master Organic Chemistry. [Link]

-

Strecker Amino Acid Synthesis. (2021). YouTube. [Link]

-

Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate. (n.d.). CABI Digital Library. [Link]

-

Steric and Electronic Effects on Thermal Stability of Nitrile N-Oxide: a Case Study of Naphthalen-2-ol Derived Substrates. (2025). ResearchGate. [Link]

-

Determination of Binding Constants by NMR Titration. (n.d.). KGROUP. [Link]

-

Entropy & Enthalpy changes | A Lab Investigation. (n.d.). Energy Foundations for High School Chemistry. [Link]

-

Integrating Spectroscopy, Thermodynamics, and Computational Chemistry in the Undergraduate Laboratory by Studying Globin–Nitrite Interactions. (2025). ResearchGate. [Link]

-

The Enthalpy‐Entropy Relationship. (n.d.). ResearchGate. [Link]

-

EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. (n.d.). Joseph A DiVerdi. [Link]

-

Introduction to NMR and Its Application in Metabolite Structure Determination. (n.d.). UNL | Powers Group. [Link]

-

Accurate Computational Thermodynamics Using Anharmonic Density Functional Theory Calculations: The Case Study of B–H Species. (n.d.). NIH. [Link]

-

Ab Initio Study of the Formation of Glycine via Amino Acetonitrile and Amino-Cyano-Acetic Acid. (2025). ResearchGate. [Link]

-

Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide. (2023). PMC. [Link]

-

Computational thermochemistry : prediction and estimation of molecular thermodynamics. (n.d.). Stony Brook University. [Link]

-

Enthalpy and entropy of transfer of amino acids and diglycine from water to aqueous polyol solutions. (n.d.). PubMed. [Link]

-

Experimental identification of aminomethanol (NH2CH2OH)—the key intermediate in the Strecker Synthesis. (2022). PMC. [Link]

-

Theoretical Study of Temperature dependent Enthalpy of Absorption, Heat Capacity, and Entropy changes for Protonation of Amines and Amino Acid Solvents. (2025). ResearchGate. [Link]

Sources

- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. kgroup.du.edu [kgroup.du.edu]

- 6. longdom.org [longdom.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Conformational Stability of 3-aminopropionitrile: DFT and Ab initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Organocatalytic Synthesis of α-Aminonitriles: A Review [mdpi.com]

- 11. tugraz.elsevierpure.com [tugraz.elsevierpure.com]

- 12. Accurate Computational Thermodynamics Using Anharmonic Density Functional Theory Calculations: The Case Study of B–H Species - PMC [pmc.ncbi.nlm.nih.gov]

- 13. search.library.stonybrook.edu [search.library.stonybrook.edu]

Methodological & Application

Hydrolysis of (alpha-Methylbenzylamino)acetonitrile to alpha-amino acids

Application Note: Hydrolysis of ( -Methylbenzylamino)acetonitrile to -Amino Acids

Abstract & Strategic Overview

This application note details the critical hydrolysis step in the asymmetric Strecker synthesis of

The conversion of the nitrile moiety (-CN) to the carboxylic acid (-COOH) is chemically demanding, requiring conditions that balance complete conversion against the risk of racemization at the labile

Scientific Foundation & Mechanism

The Chiral Auxiliary Advantage

The use of

Reaction Mechanism: The Hydrolysis Cascade

The transformation proceeds via a two-stage acid-catalyzed mechanism. The reaction often "stalls" at the amide intermediate if the temperature or acid concentration is insufficient.

-

Stage 1 (Nitrile

Amide): Protonation of the nitrile nitrogen activates the carbon for nucleophilic attack by water, forming an imidate, which tautomerizes to the amide. This step is generally rapid. -

Stage 2 (Amide

Acid): The rate-limiting step. The amide is significantly more stable and requires harsh acidic conditions and thermal energy to displace ammonia and form the carboxylic acid.

Mechanistic Pathway (DOT Visualization)

Figure 1: Stepwise hydrolysis mechanism highlighting the amide "stalling point" which requires thermal drive to overcome.

Critical Process Parameters (CPP)

| Parameter | Recommended Range | Impact on Critical Quality Attributes (CQA) |

| Acid Type | Conc. HCl (12M) or H₂SO₄ (6M-12M) | Weaker acids fail to convert the amide to the acid, resulting in impurities. |

| Temperature | Reflux (100°C - 110°C) | Essential to drive the amide hydrolysis. Lower temps yield incomplete conversion. |

| Time | 4 - 12 Hours | Extended times (>24h) increase the risk of decarboxylation or racemization. |

| Diastereomeric Purity | >98% de (pre-hydrolysis) | Impurities carry through. Enrichment must occur at the nitrile stage. |

Experimental Protocol

Safety Note: While the nitrile group is covalently bonded, interactions with strong acids can liberate trace HCN if decomposition occurs. Perform all operations in a well-ventilated fume hood.

Phase 1: Diastereomeric Enrichment (Pre-requisite)

Before hydrolysis, ensure the starting material is diastereomerically pure.

-

Dissolve the crude (

-methylbenzylamino)acetonitrile mixture in hot methanol or isopropyl alcohol. -

Cool slowly to 0-4°C to induce fractional crystallization.

-

Filter and wash the crystals. Determine diastereomeric excess (de) via Chiral HPLC or H-NMR.

-

Target: >98% de. If lower, recrystallize.[1]

Phase 2: Acid Hydrolysis

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a high-efficiency reflux condenser.

-

Charging: Add the purified (

-methylbenzylamino)acetonitrile (1.0 equiv). -

Acid Addition: Carefully add concentrated HCl (12M) (approx. 10-15 mL per gram of nitrile).

-

Expert Insight: Some protocols suggest saturating the solution with HCl gas, but commercial 12M HCl is usually sufficient for standard substrates.

-

-

Reaction: Heat the mixture to a vigorous reflux.

-

Monitoring: Monitor by TLC or HPLC after 2 hours. You will see the disappearance of the nitrile and the transient appearance of the amide.

-

Endpoint: Continue reflux until the amide peak disappears (typically 4-8 hours).

-

-

Cooling: Cool the reaction mixture to room temperature. If solids precipitate (often the hydrochloride salt of the amino acid), filter them. If not, proceed to isolation.

Phase 3: Isolation & Purification

-

Evaporation: Concentrate the reaction mixture under reduced pressure to remove excess HCl and water. This yields a sticky residue or solid (the hydrochloride salt).

-

Free Base Liberation (Option A - Ion Exchange):

-

Dissolve residue in minimum water.

-

Load onto a cation exchange column (e.g., Dowex 50W).

-

Wash with water to remove anions.

-

Elute the amino acid with 1M NH₄OH.

-

Evaporate ammonia to yield the zwitterionic

-(

-

-

Free Base Liberation (Option B - Isoelectric Precipitation):

-

Dissolve residue in water.

-

Carefully adjust pH to the isoelectric point (pI) of the specific amino acid using NaOH or Et₃N.

-

Cool to 4°C to crystallize the product.

-

Phase 4: Hydrogenolysis (Optional - To Free Amino Acid)

If the target is the free primary amino acid:

-

Dissolve the

-substituted product in MeOH/Water or AcOH. -

Add Pd/C (10% w/w) or Pd(OH)₂ (Pearlman’s catalyst).

-

Stir under H₂ atmosphere (1-3 atm) at 25-50°C for 6-12 hours.

-

Filter catalyst and evaporate solvent.

Workflow Visualization

Figure 2: Operational workflow from crude nitrile to final amino acid, emphasizing the critical purity check point.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Reaction | Stalling at amide stage. | Increase acid concentration or reaction time. Ensure vigorous reflux. |

| Racemization | Conditions too harsh or prolonged heating. | Reduce reflux time. If using H₂SO₄, switch to HCl (easier to remove). Ensure the auxiliary is stable. |

| Low Yield | Product loss during ion exchange or crystallization. | Check pH carefully during isoelectric precipitation. Ensure resin capacity is not exceeded. |

| Dark Coloration | Polymerization of side products. | Use decolorizing carbon (Charcoal) during the recrystallization step of the final product. |

References

-

Harada, K. (1963).[2] Asymmetric Synthesis of

-Amino Acids by the Strecker Synthesis.[3][4][5][6] Nature, 200, 1201.[2]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

Strecker, A. (1850).[4][7][8] Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper.[7] Annalen der Chemie und Pharmacie, 75(1), 27-45. (Foundational Reference)

-

Groger, H. (2003). Catalytic Enantioselective Strecker Reactions: A Promising Approach for the Synthesis of

-Amino Acids. Chemical Reviews, 103(8), 2795–2828. -

Ma, J. A. (2003). Recent Advances in Asymmetric Strecker Reactions. Angewandte Chemie International Edition, 42(36), 4290-4299.

Sources

- 1. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ASYMMETRIC SYNTHESIS OF ALPHA-AMINO ACIDS BY THE STRECKER SYNTHESIS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ijmrd.in [ijmrd.in]

- 8. mdpi.com [mdpi.com]

N-alkylation procedures using (alpha-Methylbenzylamino)acetonitrile

Application Note: AN-2026-N-ALK

Topic: Precision N-Alkylation Procedures for (

Executive Summary & Strategic Value

(

This guide details the N-alkylation of MBA-CN. Unlike simple secondary amines, MBA-CN requires specific protocols to prevent retro-Strecker fragmentation (loss of HCN) and racemization at the benzylic center.

Key Applications:

-

Synthesis of chiral 1,2-diamines (via nitrile reduction).

-

Preparation of PNA (Peptide Nucleic Acid) monomers.

Mechanistic Considerations & Reaction Logic

Before executing protocols, researchers must understand the competing pathways governed by the steric and electronic environment of MBA-CN.

The Stability-Reactivity Paradox

The

-

Risk: Strong bases (e.g., NaH, LDA) can trigger deprotonation at the

-position relative to the nitrile, leading to racemization or elimination. -

Solution: Use mild, buffered bases (Carbonates, Tertiary amines) or reductive alkylation pathways that operate under neutral/acidic conditions.

Pathway Visualization

The following diagram illustrates the decision matrix for selecting the correct alkylation strategy.

Figure 1: Decision matrix for selecting the optimal N-alkylation strategy based on electrophile type.

Experimental Protocols

Method A: Direct Alkylation (Standard)

Best for: Primary alkyl halides (Methyl iodide, Benzyl bromide, Allyl bromide).

Rationale:

Potassium carbonate (

Materials:

-

(

-Methylbenzylamino)acetonitrile (1.0 equiv) -

Alkyl Halide (

) (1.1 equiv) - (anhydrous, powdered) (2.0 equiv)

-

Acetonitrile (Reagent Grade, dry)

-

TBAI (Tetrabutylammonium iodide) (0.1 equiv) - Optional catalyst for chlorides.

Step-by-Step Protocol:

-

Dissolution: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve MBA-CN (10 mmol) in dry MeCN (30 mL).

-

Base Addition: Add powdered

(20 mmol). Note: Ensure efficient stirring as the solid can settle. -

Alkylation: Add the Alkyl Halide (11 mmol) dropwise at Room Temperature (RT).

-

Critical Checkpoint: If using highly reactive halides (e.g., Allyl bromide), cool to 0°C during addition to prevent exotherms.

-

-

Reaction: Heat to 50–60°C and monitor via TLC (Hexane:EtOAc 4:1).

-

Visual Cue: The suspension often turns from white to pale yellow.

-

-

Workup:

-

Filter off the solid inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve residue in EtOAc, wash with Water (

) and Brine ( -

Dry over

, filter, and concentrate.[3]

-

-

Purification: Flash column chromatography (Silica Gel).

Data Summary (Typical):

| Electrophile | Time (h) | Temp (°C) | Yield (%) | Notes |

|---|---|---|---|---|

| Methyl Iodide | 2 | RT | 85-92 | Risk of quaternization; control stoichiometry strictly. |

| Benzyl Bromide | 4 | 60 | 88-95 | Highly crystalline products. |

| Allyl Bromide | 3 | 50 | 80-88 | Useful for subsequent Ring-Closing Metathesis. |

Method B: Reductive Alkylation (High Fidelity)

Best for: Secondary alkyl groups or when avoiding over-alkylation is critical.

Rationale:

Direct alkylation with secondary halides is sluggish and prone to elimination. Reductive amination forms an iminium ion intermediate, which is reduced in situ. Sodium triacetoxyborohydride (

Protocol:

-

Imine Formation: Dissolve MBA-CN (10 mmol) and the Aldehyde (10.5 mmol) in 1,2-Dichloroethane (DCE) (40 mL).

-

Activation: Add Acetic Acid (10 mmol, 1.0 equiv) to catalyze iminium formation. Stir for 30 min at RT.

-

Reduction: Add

(14 mmol) in three portions over 15 minutes.-

Self-Validating Step: Evolution of gas may occur; ensure the reaction vessel is vented (needle in septum).

-

-

Completion: Stir overnight at RT. Quench with saturated

solution.[3] -

Extraction: Extract with DCM (

mL). Dry organic layers over

Method C: Synthesis of Chiral Piperazines (Annulation)

Best for: Creating heterocycles for medicinal chemistry.

Mechanism: This is a double alkylation sequence. The first alkylation is intermolecular; the second is an intramolecular ring closure.

Protocol:

-

Setup: Mix MBA-CN (10 mmol) and 1,2-dibromoethane (12 mmol) in MeCN (50 mL).

-

Base: Add DIPEA (N,N-Diisopropylethylamine) (25 mmol).

-

Thermal Cycle: Reflux (80°C) for 16–24 hours.

-

Note: Reaction kinetics are slower due to the entropy cost of ring closure.

-

-

Validation: Monitor the disappearance of the specific "N-H" stretch in IR (

).

Quality Control & Troubleshooting

Self-Validating Analytical Markers

To ensure the protocol worked without relying on external labs, check these markers:

-

TLC (Thin Layer Chromatography):

-

Stain: Ninhydrin (Starting material stains red/purple; Product (tertiary amine) usually does not stain or stains very faintly).

-

Stain: Iodine/Silica (Universal).

-

Shift: The N-alkylated product is generally less polar (higher

-

-

NMR Spectroscopy (

):-

Diagnostic Signal: The

-protons of the acetonitrile group (

-

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Steric hindrance of | Switch solvent to DMF (higher T) or add TBAI catalyst. |

| Racemization | Base too strong (deprotonating benzylic H). | Switch from |

| Hydrolysis (Amide formation) | Wet solvent or high pH aqueous workup. | Use anhydrous MeCN. Perform rapid, cold workup. |

| Over-alkylation (Quat salt) | Excess alkyl halide. | Use slight deficiency of alkyl halide (0.95 eq) or switch to Reductive Amination (Method B). |

References

-

Strecker Reaction & Aminonitrile Chemistry

- Shaikh, M. C., et al. "Synthesis of -aminonitriles: A Review." Journal of Chemical and Pharmaceutical Research, 2016.

- Context: Establishes the stability profile of the aminonitrile scaffold.

-

Chiral Piperazine Synthesis

-

N-Alkylation Methodologies

- Salvatore, R. N., et al. "Synthesis of secondary amines." Tetrahedron, 2001, 57(37), 7785-7811.

- Context: Definitive review on using Carbonate bases (Cesium/Potassium)

-

Reductive Amination Standards

- Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.

- Context: The industry-standard protocol for Method B.

Sources

Application Notes and Protocols for Reductive Decyanation of (alpha-Methylbenzylamino)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Utility of Reductive Decyanation in Amine Synthesis

In the landscape of modern synthetic organic chemistry, α-aminonitriles serve as versatile and highly valuable intermediates. Their synthesis, often achieved through the classical Strecker reaction or related multicomponent methodologies, provides a robust platform for the construction of complex nitrogen-containing molecules.[1][2] The true synthetic power of α-aminonitriles, however, is fully realized in their subsequent transformations. The nitrile group, a potent electron-withdrawing entity, facilitates crucial bond formations at the α-carbon.[3] Once its strategic role is complete, the controlled removal of the cyano group via reductive decyanation unveils the desired amine product, rendering the nitrile a traceless activating group.

This guide focuses on the reductive decyanation of a specific, yet representative, α-aminonitrile: (alpha-Methylbenzylamino)acetonitrile. The successful conversion of this substrate to N-benzyl-1-phenylethanamine is a critical transformation in the synthesis of various pharmaceutical building blocks and other fine chemicals. This document provides a detailed examination of three primary methodologies for this conversion, offering not only step-by-step protocols but also the underlying mechanistic rationale to empower researchers to adapt and troubleshoot these procedures effectively. The methods discussed herein are broadly applicable to a range of N-substituted α-aminonitriles.

Methodology 1: Hydride Reduction with Lithium Aluminum Hydride (LiAlH₄)

Mechanistic Insight

Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent capable of reducing a wide array of functional groups, including nitriles and amides.[4] In the context of α-aminonitrile reductive decyanation, the reaction is believed to proceed through an ionic pathway. The initial step involves the loss of the cyanide ion to form a stabilized iminium cation. This electrophilic intermediate is then rapidly reduced by the hydride delivered from LiAlH₄ to furnish the final amine product.[3] It is crucial to note that with a highly reactive hydride source like LiAlH₄, a competing reaction pathway can be the reduction of the nitrile moiety itself to a primary amine, leading to the formation of a diamine byproduct.[3] The choice of reaction conditions is therefore critical to favor the desired decyanation pathway.

Experimental Workflow: LiAlH₄ Reductive Decyanation

Sources

- 1. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 3. The reductive decyanation reaction: an overview and recent developments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

Scalable preparation of (alpha-Methylbenzylamino)acetonitrile for pharmaceutical intermediates

Application Note: Scalable Preparation of ( -Methylbenzylamino)acetonitrile

Abstract & Strategic Overview

(

This guide details the scalable process development for this intermediate, contrasting the two primary synthetic routes: Nucleophilic Substitution (Alkylation) and the Strecker Synthesis .[1] While alkylation offers a direct laboratory pathway, the Strecker protocol is presented here as the superior method for industrial scalability due to atom economy and raw material cost, provided that cyanide handling protocols are strictly enforced.

Route Comparison Matrix

| Feature | Route A: N-Alkylation | Route B: Strecker Synthesis (Recommended) |

| Reagents | ||

| Atom Economy | Low (Stoichiometric salt waste) | High (Water is the primary byproduct) |

| Safety Profile | High Risk: Chloroacetonitrile is a severe lachrymator and skin toxicant. | High Risk: Requires Cyanide management (HCN evolution risk). |

| Scalability | Limited by haloacetonitrile toxicity and cost. | Excellent. Standard industrial amino acid synthesis. |

| Impurity Profile | Risk of over-alkylation (tertiary amine). | Risk of residual cyanide; hydrolysis byproducts. |

Safety & Engineering Controls (Critical)

WARNING: Both protocols involve highly hazardous materials.

-

Cyanide Hazard (Route B): Sodium Cyanide (NaCN) liberates Hydrogen Cyanide (HCN) gas upon contact with acid or moisture.

-

Control: Maintain reaction pH >9 where possible until closed. Use a scrubber system containing 10-15% NaOH and Bleach (NaOCl) to neutralize exhaust gases.

-

Detection: Personal HCN monitors are mandatory.

-

-

Chloroacetonitrile (Route A): A potent alkylating agent and lachrymator. Fatal in contact with skin.[2]

-

Control: Handle only in a certified fume hood with double-gloving (Laminate/Nitrile).

-

Reaction Pathway Visualization

The following diagram illustrates the mechanistic divergence between the two routes and the critical control points for the recommended Strecker pathway.

Figure 1: Mechanistic pathways for the synthesis of (

Detailed Experimental Protocols

Protocol A: Scalable Strecker Synthesis (Recommended)

Target Scale: 100 g Input Reaction Type: Biphasic Condensation

Materials

- -Methylbenzylamine (1.0 equiv)

-

Formaldehyde (37% aq. solution, 1.05 equiv)

-

Sodium Cyanide (1.05 equiv)

-

Acetic Acid (Glacial, to adjust pH)[3]

-

Solvent: Water / Methanol (1:1 v/v) or Water/MTBE for biphasic.

Step-by-Step Procedure

-

Preparation of Reagents:

-

In a 3-neck round bottom flask equipped with a mechanical stirrer, internal thermometer, and dropping funnel, charge Sodium Cyanide (1.05 eq) and Water (3 vol).

-

Cool the solution to 0–5 °C.

-

Safety Check: Ensure the scrubber system is active.

-

-

Amine Addition:

-

Add

-Methylbenzylamine (1.0 eq) to the cyanide solution. The mixture may become biphasic. -

Note: Some protocols recommend pre-forming the hydrochloride salt of the amine to buffer the solution. Alternatively, add Acetic Acid dropwise to adjust pH to ~9-10. Do not drop below pH 7 to avoid rapid HCN evolution.

-

-

Formaldehyde Addition (Exotherm Control):

-

Charge Formaldehyde (37% aq) (1.05 eq) into the dropping funnel.

-

Add dropwise to the reaction mixture, maintaining internal temperature < 20 °C.

-

Mechanism:[1][4][5][6][7][8][9] The amine reacts with formaldehyde to form the imine/iminium species in situ, which is immediately intercepted by the cyanide ion.

-

-

Reaction Maintenance:

-

Allow the mixture to warm to Room Temperature (20–25 °C) and stir for 4–6 hours.

-

In-Process Control (IPC): Monitor by GC or TLC (Silica, Hexane:EtOAc 8:2). Look for the disappearance of the starting amine.

-

-

Workup & Cyanide Destruction:

-

Phase Separation: If using a biphasic system (e.g., with MTBE added), separate the organic layer. If aqueous/methanol, remove methanol under reduced pressure (carefully, trapping exhaust) and extract the aqueous residue with Ethyl Acetate or MTBE.

-

Aqueous Waste Treatment: Treat the aqueous layer immediately with 10% Bleach (NaOCl) and NaOH (pH > 11) to oxidize residual cyanide to cyanate before disposal. Test with cyanide strips.

-

-

Purification:

-

Wash the organic layer with water (2x) and Brine (1x).

-

Dry over

and concentrate. -

Distillation: The crude oil can be purified by high-vacuum distillation (bp ~110–115 °C at 1 mmHg) or used directly if purity >95%.

-

Protocol B: N-Alkylation (Laboratory Scale Only)

Target Scale: <10 g Input Use Case: Rapid preparation when cyanide handling is impossible.

Step-by-Step Procedure

-

Setup: Flame-dry a flask under Nitrogen.

-

Reagents: Dissolve

-Methylbenzylamine (1.0 eq) and DIPEA (1.2 eq) in anhydrous THF (10 vol). -

Addition: Cool to 0 °C. Add Chloroacetonitrile (1.0 eq) dropwise via syringe. Caution: Severe Lachrymator.[7]

-

Reaction: Stir at 0 °C for 1 hour, then reflux for 4–6 hours.

-

Workup: Quench with saturated

. Extract with EtOAc.[10] -

Purification: Column chromatography is usually required to remove dialkylated impurities.

Process Flow & Scale-Up Considerations

The following diagram outlines the unit operations for the Strecker route at a Pilot Plant scale.

Figure 2: Unit operations for the pilot-scale production of (

Critical Quality Attributes (CQAs)

-

Appearance: Colorless to pale yellow oil.

-

Purity (GC): >98.0%.

-

Chiral Purity (if using chiral amine): Check for racemization. The Strecker conditions are generally mild, but high temperatures during distillation can induce racemization.

-

Residual Cyanide: Must be <10 ppm (or as defined by downstream safety limits).

References

- Strecker, A. (1850). "Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper". Annalen der Chemie und Pharmacie, 75(1), 27–45.

-

Specific Synthesis of Aminoacetonitriles

-

Organic Syntheses, Coll. Vol. 3, p. 84 (1955); Vol. 27, p. 5 (1947). "Methyleneaminoacetonitrile". [Link]

- Relevance: Describes the reaction of formaldehyde, cyanide, and amines (specifically ammonium chloride, but adaptable to primary amines).

-

- Safety Data & Handling

- Ager, D. J., et al. (1996). "Commercial, Synthetic Non-natural Amino Acids". Angewandte Chemie International Edition, 37(13-14), 1808-1830.

- Patent Literature (Process Grounding): US Patent 4,617,417. "Process for the preparation of alpha-aminonitriles". (Describes the use of bisulfite adducts to improve safety in Strecker reactions).

Disclaimer: This document is for informational purposes for qualified scientific personnel. Always perform a comprehensive Risk Assessment before handling Cyanides or Haloacetonitriles.

Sources

- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 2. fishersci.com [fishersci.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 6. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. Strecker Synthesis [organic-chemistry.org]

- 10. rsc.org [rsc.org]

Troubleshooting & Optimization

Improving diastereoselectivity in (alpha-Methylbenzylamino)acetonitrile synthesis

Technical Support Center: Diastereoselective Synthesis of ( -Methylbenzylamino)acetonitriles

Ticket ID: #STR-001-DIAST Subject: Improving Diastereoselectivity in Chiral Strecker Synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Introduction

Welcome to the Advanced Synthesis Support Center. You are likely accessing this guide because your Strecker reaction using

In the synthesis of (

This guide is structured to troubleshoot these variables systematically.

Module 1: Reaction Optimization (Synthesis Phase)

Q1: My crude diastereomeric ratio (dr) is stuck at ~2:1 or 3:1. How do I shift this toward a single isomer?

Diagnosis: You are likely operating under thermodynamic control or lacking sufficient steric differentiation in the transition state. Solution: Shift to Kinetic Control using Lewis Acid catalysis at low temperatures.

The addition of cyanide to the imine is reversible. Under thermodynamic control (higher temperatures, long reaction times), the ratio reflects the stability of the products rather than the facial preference of the addition. To maximize

Recommended Protocol: Lewis Acid Mediated Kinetic Strecker

| Parameter | Standard Condition (Low Selectivity) | Optimized Condition (High Selectivity) |

| Temperature | Room Temperature ( | |

| Cyanide Source | NaCN / KCN (Aqueous/MeOH) | TMSCN (Trimethylsilyl cyanide) |

| Additive | None | Lewis Acid (e.g., |

| Solvent | Methanol / Ethanol | Dichloromethane (DCM) or Toluene |

Step-by-Step Protocol:

-

Imine Formation: Dissolve the aldehyde (1.0 eq) and (

)-methylbenzylamine (1.05 eq) in anhydrous DCM. Add -

Activation: Cool the imine solution to

. Add the Lewis Acid (e.g., -

Addition: Add TMSCN (1.2 eq) dropwise over 20 minutes. Maintain temperature at

. -

Reaction: Stir at

for 4–6 hours. Do not let it warm up before quenching. -

Quench: Quench cold with saturated

or phosphate buffer.

Technical Insight: The Lewis acid coordinates to the imine nitrogen, increasing electrophilicity and creating a rigid chelated transition state. This magnifies the steric influence of the

-methylbenzyl group, blocking one face of the imine more effectively than in the free imine [1].

Module 2: Mechanism & Troubleshooting (The "Why")

Q2: I had high selectivity at 1 hour, but it dropped after overnight stirring. Why?

Diagnosis: Retro-Strecker Reaction (Thermodynamic Equilibration).

Analysis: The

Visualizing the Problem:

Figure 1: Kinetic vs. Thermodynamic pathways in Strecker Synthesis. Note the red "Retro-Strecker" loop that erodes selectivity over time.

Corrective Action:

-

Monitor Strictly: Quench the reaction immediately upon consumption of the imine.

-

Avoid Protic Solvents: Protic solvents (MeOH) facilitate the equilibrium more than aprotic solvents (DCM) [2].

Module 3: Post-Synthetic Enrichment (Workup Phase)

Q3: My final dr is 85:15. Can I improve this without chromatography?

Diagnosis: You need to utilize Crystallization-Induced Diastereomer Enrichment (CIDE) . Solution: Exploiting the solubility difference between diastereomers.

Representative Data: Solvent Effects on Enrichment

| Solvent System | Initial dr | Final dr (Solid) | Yield (%) | Notes |

| Hexane/EtOAc (5:1) | 80:20 | 92:8 | 65% | Standard recrystallization |

| MeOH / IPA | 80:20 | >98:2 | 78% | CIDE (Dynamic) |

| DCM (Evaporation) | 80:20 | 80:20 | 99% | No enrichment |

Protocol for CIDE:

-

Concentrate the crude reaction mixture to a thick oil.

-

Dissolve in a minimum amount of hot Methanol or Isopropanol.

-

Allow to cool slowly to Room Temperature.

-

Crucial Step: If no crystals form, seed with a pure crystal of the major diastereomer (if available) or scratch the flask.

-

Filter the solid. The filter cake is usually the highly enriched major diastereomer.

-

Advanced: If the reaction is reversible in the crystallization solvent (e.g., MeOH with trace cyanide), the minor isomer in solution can epimerize into the major isomer and crystallize out, theoretically allowing >50% yield (Dynamic Kinetic Resolution) [3].

Summary Workflow

Figure 2: Optimized workflow for high-diastereoselectivity synthesis.

References

-

Shibasaki, M., et al. (2000).[1] "A Catalytic Asymmetric Strecker-Type Reaction Promoted by Lewis Acid–Lewis Base Bifunctional Catalyst." Chemical & Pharmaceutical Bulletin. Link

-

Groger, H. (2003). "Catalytic Enantioselective Strecker Reactions and Analogous Syntheses." Chemical Reviews. Link

-

Vries, T., et al. (1998). "The Family of Crystallization-Induced Asymmetric Transformations." Angewandte Chemie International Edition. Link

Optimizing yield of Bruylants reaction with (alpha-Methylbenzylamino)acetonitrile

Technical Support Ticket #BRU-808: Yield Optimization for ( -Methylbenzylamino)acetonitrile Alkylation

Executive Summary

You are experiencing suboptimal yields in the reaction of (

The Core Problem: This substrate is a secondary amine. Unlike tertiary aminonitriles, it possesses an acidic proton that consumes one equivalent of your nucleophile immediately. Furthermore, the stability of the intermediate iminium ion is critical. If the cyanide does not leave efficiently, the Grignard reagent will attack the nitrile carbon (standard addition) rather than the

Part 1: The Optimized Protocol (The "Patch")

Do not use standard Grignard conditions. This reaction requires a specific stoichiometry and solvent environment to force the elimination-addition mechanism over the direct addition mechanism.

Reagent Stoichiometry (The "3x Rule")

You must use at least 3.0 equivalents of the Grignard reagent (

-

Eq 1: Deprotonates the secondary amine (rapid, exothermic). Forms the magnesium amide.

-

Eq 2: Acts as a Lewis acid to assist cyanide elimination (forming the iminium).

-

Eq 3: The actual nucleophile that attacks the generated iminium ion.

Solvent System: The Ether Effect

Recommendation: Use Diethyl Ether (

-

Why: THF solvates the magnesium cation (

) too strongly. For the cyanide to leave, the magnesium must coordinate to the nitrogen of the cyano group. Strongly coordinating solvents (THF) compete with the nitrile for the magnesium, retarding the formation of the iminium ion. If you must use THF for solubility, mix it with Toluene (1:2 ratio).

Temperature Profile

-

Addition:

to Room Temperature (to control deprotonation exotherm). -

Reaction: Reflux is often required. Unlike standard Grignard additions (which happen at

), the expulsion of

Optimized Workflow Table

| Parameter | Standard Condition (Fail) | Optimized Condition (Pass) | Reason |

| Stoichiometry | 1.1 - 1.5 equiv | 3.0 - 4.0 equiv | Compensates for N-H deprotonation and Schlenk equilibrium. |

| Solvent | THF | Promotes Lewis acid-assisted | |

| Temperature | Reflux (35-65 | Overcomes activation energy for iminium formation. | |

| Addition Time | Fast | Slow (30-60 min) | Prevents local overheating and radical side-reactions. |

Part 2: Mechanism & Failure Analysis (Visualization)

The following diagram illustrates the "Decision Point" where the reaction succeeds (Bruylants) or fails (Ketone formation).

Figure 1: Mechanistic divergence in the reaction of

Part 3: Troubleshooting Guide (FAQs)

Q1: I isolated a ketone instead of my amine. What happened?

Diagnosis: You experienced "Nitrile Attack" (Path B in Fig 1). Root Cause: The cyanide group did not leave. This happens because the energy barrier to form the iminium ion was not overcome, or the Grignard reagent attacked the nitrile carbon faster than the cyanide could be expelled. The Fix:

-

Switch Solvent: Move from THF to Diethyl Ether.

-

Increase Heat: Reflux the reaction for 2–4 hours before quenching.

-

Additive: Add anhydrous

or

Q2: My yield is low (<40%), and I see starting material.

Diagnosis: Incomplete conversion due to "Grignard Death." Root Cause:

-

Moisture: The first equivalent of Grignard was consumed by adventitious water, leaving insufficient reagent to deprotonate and react.

-

Enolization: If your Grignard is basic and hindered (e.g., t-Butyl), and your nitrile has

-protons (on the acetonitrile part), you might be forming a stable enolate which reverts to starting material upon workup. The Fix:

-

Titrate your Grignard reagent immediately before use.

-

Increase Grignard load to 4.0 equivalents .

-

Dry the starting aminonitrile azeotropically with toluene before use.

Q3: How do I handle the cyanide waste safely?

Diagnosis: The reaction generates Magnesium Cyanide (

-

Quench: Pour the reaction mixture slowly into a mixture of ice and saturated

. -

Decontamination: Treat the aqueous phase with Bleach (Sodium Hypochlorite) or Hydrogen Peroxide at pH > 10. This oxidizes cyanide (

) to cyanate ( -

Verification: Test the aqueous layer with Prussian Blue test strips before disposal.

Q4: I am seeing racemization. (If using substituted acetonitrile)

Diagnosis: Loss of stereochemical integrity at the

Part 4: References & Validation

-

Bruylants, P. (1924).[4] "Contribution à l'étude de la réaction des organomagnésiens sur les nitriles

-aminés." Bulletin de la Société Chimique de Belgique, 33, 467.[4] (The foundational text establishing the displacement mechanism).[5] -

Agami, C., et al. (2002). "Asymmetric Synthesis of

-Amino Acids and Derivatives via the Bruylants Reaction." Tetrahedron, 58(14), 2701-2724. (Validates the use of chiral auxiliaries like -

Gaucher, A., et al. (2021). "The Bruylants and Related Reactions."[1][4] Arkivoc, 2021(i), 1-19.[1][4] (Review of mechanism, solvent effects, and iminium ion promoters).

-

Stork, G., et al. (1963). "The Enamine Alkylation and Acylation of Carbonyl Compounds." Journal of the American Chemical Society, 85(2), 207-222. (Mechanistic grounding for iminium/enamine reactivity).

Disclaimer: This guide involves handling hazardous chemicals, including cyanides and pyrophoric organometallics. All procedures must be performed in a fume hood by trained personnel wearing appropriate PPE.

Removal of alpha-methylbenzyl chiral auxiliary via hydrogenolysis

Technical Support Center: Removal of -Methylbenzyl Chiral Auxiliaries

Ticket Subject: Optimization and Troubleshooting of

Overview

The removal of the

This guide treats your experiment as a "system" that requires specific operating parameters to function. Below are the standard protocols (SOPs), troubleshooting workflows, and advanced configurations.

Module 1: The "Gold Standard" Protocol (SOP)

Use this configuration for >90% of substrates.

The Logic:

Standard Pd/C often fails for

The Solution:

-

Switch Catalyst: Use Pearlman’s Catalyst (

). It is significantly more active than standard Pd/C for hindered substrates. -

Protonate: Run the reaction in an acidic medium (MeOH + AcOH or HCl). This protonates the amine product (

), preventing it from coordinating to and poisoning the Pd surface.

Standard Operating Procedure

| Parameter | Setting | Rationale |

| Catalyst | Higher surface area and activity for sterically hindered C-N bonds. | |

| Loading | 10–20 wt% (relative to substrate) | High loading is required due to the difficult kinetics of |

| Solvent | Methanol or Ethanol | High polarity facilitates hydrogen solubility and substrate interaction. |

| Additive | Acetic Acid (1–5 eq) or HCl | CRITICAL: Prevents catalyst poisoning by the product amine.[1] |

| Pressure | 1–5 bar (15–75 psi) | Higher pressure forces |

| Temperature | 25°C | Start ambient; heat only if stalled to avoid side reactions. |

Module 2: Troubleshooting (The "Help Desk")

Ticket #001: "The reaction is stalled at 50% conversion."

Diagnosis: Catalyst Poisoning or Pore Saturation.

-

Immediate Fix: Filter the reaction mixture through Celite to remove the "dead" catalyst. Re-dissolve in fresh solvent with the acid additive and add fresh catalyst.

-

Root Cause: As the reaction proceeds, the concentration of free amine increases. If the acid equivalent is insufficient, the amine binds to the Pd active sites, effectively shutting down the reactor.

Ticket #002: "I'm losing my halogen (Cl, Br, I) atoms."

Diagnosis: Competitive Hydrodehalogenation.

-

Logic: Palladium is excellent at inserting into C-X bonds. This is a competing reaction with C-N cleavage.

-

Troubleshooting Steps:

-

Switch to Transfer Hydrogenation: Use Ammonium Formate (

) instead of -

Poison the Catalyst: Add a small amount of ethylenediamine or use a "poisoned" catalyst (e.g., Pd/C sulfided), though this will also slow the C-N cleavage.

-

Acid Choice: Switch from Acetic Acid to HCl . The chloride ions can sometimes inhibit the oxidative addition of Pd into the Ar-Cl bond.

-

Ticket #003: "The catalyst sparked when I filtered it."

Diagnosis: Pyrophoric Ignition.

-

Safety Protocol: Spent Pd catalysts saturated with hydrogen are pyrophoric.[2][3]

-

Mandatory Workflow:

-

Never suck the filter cake dry.[3]

-

Flush the filter funnel with

or Ar before and during filtration. -

Immediately cover the waste filter cake with water.

-

Module 3: Visualization & Logic

Workflow: Mechanism & Failure Points

The following diagram illustrates the catalytic cycle and where it typically fails (poisoning vs. cleavage).

Decision Tree: Troubleshooting Logic

Use this flow to determine your next move when a reaction fails.

Module 4: Frequently Asked Questions (Advanced Config)

Q: Why use Ammonium Formate instead of

-

Benefit: It is often safer (no high-pressure gas cylinders) and, crucially, the kinetics sometimes favor the cleavage of the C-N bond over the dehalogenation of aromatic rings.

-

Protocol: Add 3–5 equivalents of ammonium formate to the Pd/C mixture in methanol and reflux.

Q: Can I use

-

Pre-activate the catalyst by stirring it in solvent under

for 15 minutes before adding your substrate. -

Use a higher loading (20 wt%).

-

Ensure rigorous agitation (high stir rate) to overcome mass transfer limitations.

Q: My substrate has a Cbz group and an

References

-

Organic Reactions: Hydrogenolysis of Benzyl Groups Attached to Oxygen, Nitrogen, or Sulfur.[4] (Vol 7). A foundational text on the scope of benzyl hydrogenolysis.

-

RSC Advances: Ammonium formate as a green hydrogen source for clean semi-continuous enzymatic dynamic kinetic resolution of (+/−)-α-methylbenzylamine.[5][6] Describes the use of transfer hydrogenation for this specific auxiliary.

-

Journal of Chemical Research: The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. Discusses alternative metals and transfer hydrogenation protocols.

-

Stanford University: Palladium on Carbon Safety Guide. Detailed protocols for handling pyrophoric catalysts to prevent ignition.

-

BenchChem: Catalytic Hydrogenolysis for N-Benzyl Deprotection. Provides standard experimental setups and workup procedures.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. LCSS: PALLADIUM ON CARBON [web.stanford.edu]

- 3. chem.wisc.edu [chem.wisc.edu]

- 4. organicreactions.org [organicreactions.org]

- 5. Ammonium formate as a green hydrogen source for clean semi-continuous enzymatic dynamic kinetic resolution of (+/−)-α-methylbenzylamine - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. pubs.rsc.org [pubs.rsc.org]

Validation & Comparative

A Senior Application Scientist's Guide: Comparing (alpha-Methylbenzylamino)acetonitrile with other Chiral Aminonitriles for Asymmetric Synthesis

In the landscape of modern drug discovery and fine chemical synthesis, the precise construction of stereogenic centers is paramount. Chiral α-aminonitriles serve as pivotal intermediates, acting as direct precursors to α-amino acids, vicinal diamines, and a variety of nitrogen-containing heterocycles.[1][2][3] The Strecker reaction, a classic multicomponent reaction, remains one of the most efficient methods for their synthesis.[4][5] However, controlling the stereochemical outcome of this reaction is a critical challenge that distinguishes routine synthesis from the elegant construction of enantiomerically pure molecules.

This guide provides an in-depth comparison of chiral aminonitriles, focusing on (alpha-Methylbenzylamino)acetonitrile, an adduct derived from one of the most reliable chiral auxiliaries, and contrasting its performance with other key classes of aminonitriles. We will dissect the mechanistic underpinnings of stereocontrol, present comparative experimental data, and provide actionable protocols for the discerning researcher.

The Archetype: (alpha-Methylbenzylamino)acetonitrile as a Diastereoselective Intermediate

The use of a chiral primary amine, such as (R)- or (S)-α-methylbenzylamine, is a cornerstone of diastereoselective Strecker synthesis.[5] In this approach, the chiral amine is not merely a reactant but a temporary stereodirecting group—a chiral auxiliary.[6][7][8] It condenses with an achiral aldehyde to form a chiral imine. The inherent chirality of the auxiliary biases the subsequent nucleophilic attack by a cyanide source, leading to the formation of one diastereomeric aminonitrile in excess.

Mechanism of Stereocontrol

The effectiveness of α-methylbenzylamine as a chiral auxiliary stems from its ability to create a sterically defined environment around the imine's C=N bond. The cyanide nucleophile preferentially attacks from the less hindered face of the imine, resulting in a diastereomerically enriched product. This process is a classic example of substrate control in asymmetric synthesis.[9] The resulting (alpha-Methylbenzylamino)acetonitrile is a stable, isolable intermediate whose diastereomeric ratio directly correlates to the enantiomeric excess of the final amino acid after auxiliary removal.

Caption: Diastereoselective Strecker synthesis using a chiral amine auxiliary.

Comparative Analysis with Alternative Chiral Aminonitriles

While the α-methylbenzylamine approach is robust, several other strategies exist for generating chiral aminonitriles, each with distinct advantages and limitations.

Alternative 1: Phenylglycine-Derived Aminonitriles

Another powerful diastereoselective method employs (R)-phenylglycine amide as the chiral auxiliary. This approach is particularly noteworthy for its ability to undergo a crystallization-induced asymmetric transformation.[10] In this process, the initially formed mixture of diastereomeric aminonitriles equilibrates in solution, while one diastereomer selectively crystallizes out. This dynamic resolution can drive the reaction to yield a single diastereomer in high yield (>90%) and excellent diastereomeric purity (>99:1 dr).[10]

-

Causality: The success of this method relies on the reversible formation of the aminonitrile and the lower solubility of one diastereomer. The choice of solvent is critical to facilitate both equilibration and selective precipitation.

Alternative 2: Catalytically Generated Chiral Aminonitriles

The most modern and atom-economical approach avoids stoichiometric chiral auxiliaries altogether. Instead, a chiral catalyst is used in sub-stoichiometric amounts to control the enantioselectivity of cyanide addition to an achiral imine.[11][12] Various catalytic systems based on metals like Zirconium, Aluminum, or Titanium, as well as organocatalysts, have been developed.[12][13][14]

-

Expertise: These reactions often require rigorous optimization of the catalyst, solvent, and cyanide source (e.g., HCN, TMSCN, or Bu3SnCN).[12][13] While highly elegant, they can be more sensitive to substrate scope and reaction conditions compared to auxiliary-based methods. For instance, a novel Zirconium catalyst has shown broad applicability for both aromatic and aliphatic aldehydes, achieving excellent enantiomeric excesses with as little as 1 mol% catalyst loading.[12]

Baseline: Achiral Aminonitriles (e.g., Aminoacetonitrile)

Aminoacetonitrile (H2NCH2CN) is the simplest α-aminonitrile.[15] It is produced industrially from glycolonitrile and ammonia and serves as a precursor for glycine.[15] While achiral itself, its derivatives are valuable in medicinal chemistry, with some exhibiting anthelmintic properties.[16] Its synthesis highlights the fundamental Strecker reaction in the absence of chiral control, yielding a racemic product. Comparing chiral methods against this baseline underscores the sophistication required to achieve asymmetry.

Performance Data Summary

The choice of synthetic strategy often depends on a trade-off between yield, stereoselectivity, cost, and operational simplicity. The following table summarizes representative data from the literature to facilitate an objective comparison.

| Method/Auxiliary | Substrate (Aldehyde) | Yield (%) | Selectivity (dr or ee) | Key Strengths & Limitations | Reference |

| (S)-α-Methylbenzylamine | Benzaldehyde | ~85% | 90:10 dr | Robust, reliable, broad scope. Requires stoichiometric auxiliary and subsequent removal. | [5] |

| (R)-Phenylglycine amide | Pivaldehyde | 93% | >99:1 dr | Exceptionally high selectivity via crystallization-induced asymmetric transformation. | [10] |

| Chiral Zirconium Catalyst | Benzaldehyde | 98% | 91% ee | Catalytic, high atom economy. May require specialized catalyst and inert conditions. | [12] |

| Chiral Guanidine Catalyst | N-Benzhydryl Imine | 96% | 86% ee | Organocatalytic, avoids toxic metals. Substrate may require pre-formation of specific imine. | [14] |

| Ammonia (Achiral) | Benzaldehyde | High | 0% ee (Racemic) | Simple, inexpensive starting materials. Produces a racemic mixture requiring resolution. | [5][17] |

Experimental Protocols

To ensure reproducibility, a detailed, self-validating protocol is essential. Below is a representative procedure for the diastereoselective synthesis of an (alpha-Methylbenzylamino)acetonitrile derivative.

Protocol: Synthesis of (R,S)-N-((R)-1-Phenylethyl)phenylaminoacetonitrile

This protocol is adapted from established diastereoselective Strecker synthesis procedures.

Materials:

-

Benzaldehyde (freshly distilled, 1.0 eq)

-

(R)-(+)-α-Methylbenzylamine (1.0 eq)

-

Sodium Cyanide (NaCN, 1.1 eq)

-

Glacial Acetic Acid (1.1 eq)

-

Methanol (solvent)

-

Diethyl Ether (for extraction)

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate

Procedure:

-

To a stirred solution of (R)-(+)-α-Methylbenzylamine (1.0 eq) in methanol (0.5 M) at 0 °C, add glacial acetic acid (1.1 eq) dropwise.

-

Add benzaldehyde (1.0 eq) to the solution and stir for 30 minutes at 0 °C to pre-form the chiral iminium ion.

-

In a separate flask, dissolve sodium cyanide (1.1 eq) in a minimal amount of cold water. Caution: NaCN is highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

Add the aqueous NaCN solution dropwise to the reaction mixture at 0 °C over 20 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by TLC.

-

Upon completion, quench the reaction by pouring it into a separatory funnel containing diethyl ether and water.

-

Separate the layers. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude aminonitrile.

-

The crude product can be purified by silica gel chromatography. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.

Caption: Experimental workflow for aminonitrile synthesis.

Conclusion

(alpha-Methylbenzylamino)acetonitrile represents a highly reliable and well-understood intermediate in asymmetric synthesis. Its preparation via a diastereoselective Strecker reaction offers a robust method with broad substrate scope and good-to-excellent selectivity. However, for applications demanding the highest levels of stereopurity, alternatives like the crystallization-induced asymmetric transformation using phenylglycine amide can be superior. For industrial applications where atom economy and catalyst turnover are critical, the development of enantioselective catalytic methods presents the most forward-looking, albeit often more complex, solution. The choice of which chiral aminonitrile strategy to pursue ultimately depends on the specific target molecule, required purity, scalability, and available resources.

References

-

de Souza, R. O. M. A., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]

-

Wikipedia. (2023). Chiral auxiliary. In Wikipedia. [Link]

-

University of Regensburg. (n.d.). Asymmetric Synthesis. Retrieved from [Link]

-

University of York. (n.d.). Asymmetric Synthesis. Retrieved from [Link]

-

Kobayashi, S., et al. (1998). Catalytic, Enantioselective Synthesis of α-Aminonitriles With a Novel Zirconium Catalyst. Angewandte Chemie International Edition, 37(22), 3186-3188. [Link]

-

Mondal, P., & Gogoi, P. (2021). Organocatalytic Synthesis of α-Aminonitriles: A Review. Molecules, 26(16), 4995. [Link]

-

Corey, E. J., & Grogan, M. J. (1999). Enantioselective Synthesis of α-Amino Nitriles from N-Benzhydryl Imines and HCN with a Chiral Bicyclic Guanidine as Catalyst. Organic Letters, 1(1), 157-160. [Link]

-

Organic Chemistry Reaction. (n.d.). Strecker Reaction: Synthesis of Amino Acids| Mechanism. Retrieved from [Link]

-

Eppinger, J., & Stolz, A. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers in Catalysis, 2. [Link]

-

Gao, Y., et al. (2024). Catalytic Asymmetric Synthesis of Chiral α,α-Dialkyl Aminonitriles via Reaction of Cyanoketimines. Journal of the American Chemical Society. [Link]

-

Ishitani, H., et al. (2000). Catalytic Asymmetric Strecker Synthesis. Preparation of Enantiomerically Pure α-Amino Acid Derivatives from Aldimines and Tributyltin Cyanide or Achiral Aldehydes, Amines, and Hydrogen Cyanide Using a Chiral Zirconium Catalyst. Journal of the American Chemical Society, 122(5), 8180-8186. [Link]

-

Boesten, W. H. J., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121-1124. [Link]

-

Eppinger, J., & Stolz, A. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers in Catalysis, 2. [Link]

-

Eppinger, J., & Stolz, A. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers in Catalysis. [Link]

-

Wikipedia. (2023). Strecker amino acid synthesis. In Wikipedia. [Link]

-

Gao, Y., et al. (2024). Catalytic Asymmetric Synthesis of Chiral α,α-Dialkyl Aminonitriles via Reaction of Cyanoketimines. Journal of the American Chemical Society. [Link]

-

Eppinger, J., & Stolz, A. (2022). Formation of phenylglycinonitrile and mandelonitrile from benzaldehyde... ResearchGate. [Link]

-

Gao, Y., et al. (2024). Catalytic Asymmetric Synthesis of Chiral α,α-Dialkyl Aminonitriles via Reaction of Cyanoketimines. Journal of the American Chemical Society, 146(18), 12329-12337. [Link]

-

Gao, Y., et al. (2024). Catalytic Asymmetric Synthesis of Chiral α,α-Dialkyl Aminonitriles via Reaction of Cyanoketimines. PubMed. [Link]

-

Wikipedia. (2023). Aminoacetonitrile. In Wikipedia. [Link]

-